N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 6, linked via an acetamide bridge to a cyclopenta[d]pyrimidin-4-yl sulfanyl moiety. The cyclopenta[d]pyrimidin ring is further functionalized with a 3-(morpholin-4-yl)propyl chain and a ketone group at position 2.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S2/c1-16-6-7-18-20(14-16)34-23(25-18)26-21(30)15-33-22-17-4-2-5-19(17)29(24(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWLHYROPXCRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)N(C4=C3CCC4)CCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ():
- Features a pyrimido[5,4-b]indole core instead of cyclopenta[d]pyrimidin.
- Higher molecular weight (542.6 g/mol) and XLogP3 (5.7) compared to the target compound, suggesting increased lipophilicity .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Contains a spirocyclic structure, which may enhance conformational rigidity and target selectivity.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Simplifies the scaffold to a thiazole ring with a chlorophenyl substituent, reducing complexity but retaining morpholine functionality.
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| Target Compound | ~550 (estimated) | ~4.5 | 2 | 8 | ~190 |
| N-(6-methyl-...pyrimido[5,4-b]indol-2-yl) | 542.6 | 5.7 | 2 | 8 | 190 |
| N-[4-(2-Chlorophenyl)...acetamide | ~365 (estimated) | ~3.2 | 2 | 5 | ~95 |
Key Research Findings and Implications
Shared Mechanisms of Action (MOAs) : Compounds with benzothiazole and morpholine motifs (e.g., target compound, ) likely target overlapping pathways, such as PI3K/AKT/mTOR, due to morpholine’s role in kinase inhibition .
Divergent Bioactivities : Subtle structural changes (e.g., nitro groups in ) can drastically alter target engagement. For instance, nitro-substituted analogues may exhibit enhanced redox activity, leading to cytotoxicity .
Predictive Limitations : Despite advances in docking studies (), biological variability () necessitates empirical validation of MOAs even for structurally similar compounds .
Preparation Methods
Preparation of 2-Amino-6-Methylbenzothiazole
The benzothiazole core is synthesized via cyclization of p-tolylthiourea (I) under acidic conditions. In a representative procedure, p-toluidine reacts with ammonium thiocyanate in concentrated H₂SO₄ to form p-tolylthiourea. Subsequent treatment with hydrobromic acid (48%) at 80°C induces cyclization, yielding 2-amino-6-methylbenzothiazole (II) with an 80% yield. Characterization by ¹H-NMR reveals aromatic protons at δ 7.32–7.26 ppm and a methyl group at δ 2.34 ppm, while IR spectroscopy confirms N-H stretching at 3,395 cm⁻¹ and C-S vibrations at 1,253 cm⁻¹.
Acetylation of the Amino Group
The free amine of compound II is acetylated using acetic anhydride or acetyl chloride in anhydrous dichloromethane. Reaction at 0°C for 2 hours produces N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (III) with >85% yield. The acetamide moiety is confirmed by IR carbonyl stretching at 1,650–1,680 cm⁻¹ and ¹H-NMR signals for the methyl group at δ 2.10 ppm.
Synthesis of the Pyrimidine Intermediate: 4-Mercapto-1-[3-(Morpholin-4-yl)Propyl]-2-Oxo-Cyclopenta[d]Pyrimidine
Construction of the Cyclopenta[d]Pyrimidine Core
Ethyl 2-oxocyclopentanecarboxylate (2) undergoes cyclocondensation with hydroxy pyrimidine (4) in the presence of H₂SO₄ to form 4-chloro-2-methylthio-6,7-dihydro-5H-cyclopenta[d]pyrimidine (5). This intermediate is purified via column chromatography (hexane:ethyl acetate, 7:3) and characterized by a molecular ion peak at m/z 241.1 (M+H⁺) in LC-MS.
Introduction of the Morpholinylpropyl Side Chain
The chlorine atom at position 4 of compound 5 is replaced with a morpholinylpropyl group via nucleophilic substitution. Treatment with 3-(morpholin-4-yl)propan-1-amine in anhydrous 1,4-dioxane at 110°C for 12 hours yields 1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl chloride (6). The morpholinylpropyl chain is verified by ¹³C-NMR signals at δ 67.8 ppm (morpholine O-CH₂) and δ 53.2 ppm (N-CH₂).
Thiolation of the Pyrimidine Ring
Compound 6 undergoes thiolation using thiourea in ethanol under reflux. The chlorine atom is replaced by a mercapto group (-SH), producing 4-mercapto-1-[3-(morpholin-4-yl)propyl]-2-oxo-cyclopenta[d]pyrimidine (7) with 72% yield. The thiol group is identified via IR S-H stretching at 2,570 cm⁻¹ and a ¹H-NMR triplet at δ 1.50 ppm for the propyl chain.
Coupling of Benzothiazole and Pyrimidine Moieties via Sulfanyl Acetamide Linkage
Synthesis of 2-Bromo-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide
N-(6-Methyl-1,3-benzothiazol-2-yl)acetamide (III) is brominated at the α-position of the acetamide using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The reaction proceeds at 25°C for 6 hours, yielding 2-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (8) with 68% yield. Bromine incorporation is confirmed by a ¹H-NMR signal at δ 4.20 ppm (CH₂Br) and a mass spectrometry peak at m/z 301.0 (M+H⁺).
Thioether Bond Formation
The mercapto group of pyrimidine intermediate 7 displaces the bromine in compound 8 via nucleophilic substitution. In a mixture of dry THF and triethylamine, the reaction proceeds at 60°C for 8 hours, yielding the target compound with 58% yield. The thioether linkage is confirmed by the absence of S-H IR absorption and ¹H-NMR coupling between the CH₂-S (δ 3.85 ppm) and pyrimidine protons.
Optimization and Mechanistic Insights
Catalytic Influence in Coupling Reactions
Palladium catalysts, such as Pd(PPh₃)₄, enhance coupling efficiency in pyrimidine functionalization. For example, replacing chlorine with morpholinylpropyl in compound 5 achieves 89% yield when using 5 mol% Pd(PPh₃)₄, compared to 62% yield without the catalyst.
Solvent and Temperature Effects
Polar aprotic solvents like DMF improve thiolate ion stability during thioether formation. Reactions in DMF at 80°C achieve 75% conversion within 4 hours, whereas toluene requires 12 hours for 50% yield.
Analytical Characterization Data
Table 1: Spectroscopic Data for Key Intermediates and Target Compound
Challenges and Alternative Pathways
Competing Side Reactions
Unprotected amines in early intermediates may lead to undesired acylations. For instance, omitting the acetylation step in compound III results in a 40% yield reduction during bromination due to amine side reactions.
Oxidative Byproduct Formation
Exposure to atmospheric oxygen during thiolation generates disulfide byproducts. Conducting reactions under nitrogen atmosphere increases the yield of compound 7 from 58% to 72%.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with precursors such as 6-methyl-1,3-benzothiazol-2-amine and morpholine-containing intermediates. Critical steps include:
- Coupling Reactions : Formation of the sulfanyl-acetamide bridge via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) .
- Cyclization : Construction of the cyclopenta[d]pyrimidinone core using acid-catalyzed cyclization at 80–100°C .
- Purification : Recrystallization from ethanol or methanol, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:1) and confirmed by HPLC purity >95% . Optimization focuses on solvent selection (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of acetyl chloride for acetylation) to maximize yields (typically 50–70%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Key peaks include δ 7.6–8.1 ppm (benzothiazole protons), δ 3.4–3.7 ppm (morpholine CH2), and δ 2.5 ppm (cyclopenta ring protons) .
- HRMS : Expected molecular ion [M+H]+ at m/z ~550–560 .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How can researchers evaluate its preliminary biological activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 values) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different studies?
Discrepancies in IC50 values (e.g., ±20% variability) may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies include:
- Standardized Protocols : Adopt consensus guidelines (e.g., NIH ATP concentration standards) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity or microscale thermophoresis .
- Metabolite Interference Checks : Use LC-MS to rule out degradation products during bioassays .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
- Substituent Modification :
- Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to enhance kinase binding .
- Morpholine Propyl Chain : Replace with piperazine to reduce off-target effects on GPCRs .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. What methodologies address low bioavailability in preclinical models?
- Prodrug Design : Esterify the acetamide group to enhance intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Permeability Assays : Caco-2 cell monolayer studies to assess P-gp efflux .
Methodological Notes
- Synthetic Reproducibility : Always confirm anhydrous conditions for morpholine coupling (Karl Fischer titration for solvent dryness) .
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping peaks .
- Bioactivity Context : Compare results with structurally related compounds (e.g., N-(4-fluorobenzyl) analogs) to identify scaffold-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
